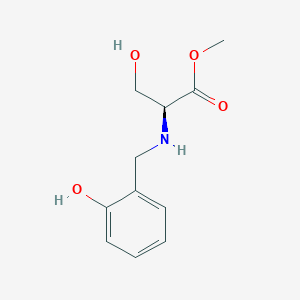

N-2-Hydroxybenzyl-L-serine methyl ester

Description

N-2-Hydroxybenzyl-L-serine methyl ester (CAS: 123639-56-5) is a chiral serine derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its IUPAC name, methyl (2S)-2-(benzylamino)-3-hydroxypropanoate, reflects its structure: an L-serine backbone esterified with a methyl group and substituted with a 2-hydroxybenzyl moiety at the amino group .

Safety data indicate it is harmful via inhalation, skin contact, and ingestion, necessitating careful handling .

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-16-11(15)9(7-13)12-6-8-4-2-3-5-10(8)14/h2-5,9,12-14H,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIOBEKJZCLNLQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Starting material: L-serine

- Reagents: Thionyl chloride (SOCl₂), methanol (MeOH)

- Conditions: Cooling to 0-10 °C during SOCl₂ addition; reaction temperature maintained at 35-40 °C post-addition; reaction time 24-48 hours.

- Work-up: Cooling, crystallization, centrifugation, vacuum drying.

- Solvent recycling: The methanol recovered from centrifugation is reused, minimizing waste and cost.

Detailed Procedure and Parameters

| Parameter | Description |

|---|---|

| L-serine amount | 200 kg |

| Methanol volume | 700 L (initial), then mixture with recovered methanol in subsequent cycles |

| Thionyl chloride amount | 330 kg (initial), 80-85% in subsequent cycles |

| Temperature during SOCl₂ addition | 8-15 °C, preferably 10-15 °C |

| Reaction temperature | 35-40 °C |

| Reaction time | 24-48 hours, preferably 48 hours |

| Dropping rate of SOCl₂ | 30-40 kg/h |

| Centrifuge speed | 85 rpm |

| Vacuum drying conditions | 60 °C, 10 hours, vacuum at -0.09 MPa |

| Yield | 94.5% |

| Product purity | 99.6% |

Advantages

- High yield and purity of L-serine methyl ester hydrochloride.

- Reduced solvent consumption via recycling.

- Lower solid waste generation.

- Avoidance of recrystallization step, shortening production time.

- Controlled reaction temperature minimizes byproduct formation.

This method is particularly suitable for scale-up and industrial production due to its environmental and economic benefits.

Following the preparation of the methyl ester hydrochloride, the next step is the introduction of the N-2-hydroxybenzyl group. While direct literature on this exact compound is limited, analogous methods for N-substitution of amino acid esters provide insight.

General Reaction

- Starting material: L-serine methyl ester hydrochloride

- Reagent: 2-hydroxybenzaldehyde (salicylaldehyde) or its derivatives

- Catalyst/Conditions: Mild base or acid catalysis, often in aprotic solvents or methanol.

- Mechanism: Formation of imine or Schiff base intermediate followed by reduction to yield the N-substituted product.

Typical Procedure

- Dissolve L-serine methyl ester hydrochloride in an appropriate solvent (e.g., methanol or tetrahydrofuran).

- Add 2-hydroxybenzaldehyde under nitrogen atmosphere to avoid oxidation.

- Stir at controlled temperature (0-25 °C) to form the imine intermediate.

- Reduce the imine using a mild reducing agent such as sodium borohydride or catalytic hydrogenation over palladium on charcoal.

- Isolate the product by crystallization or chromatography.

Optimization Factors

- Temperature control is critical to avoid racemization.

- Choice of reducing agent affects yield and purity.

- Solvent selection influences solubility and reaction kinetics.

- Stoichiometry of reagents must be balanced to minimize side products.

Comparative Data Table of Preparation Steps

*Yields and purities for the N-2-hydroxybenzylation step are based on analogous literature methods for N-substituted amino acid esters, as direct data for this compound is limited.

Research Findings and Practical Considerations

- The esterification of L-serine to its methyl ester hydrochloride is best performed using thionyl chloride in methanol under controlled temperature to maximize yield and purity while minimizing waste and energy consumption.

- The hydroxybenzylation step typically involves imine formation followed by reduction, a well-established route for N-alkylation of amino acid esters.

- Use of catalytic hydrogenation with palladium on charcoal can offer cleaner reactions with fewer side products compared to chemical reductants.

- The reaction conditions must be optimized to prevent racemization of the chiral center in serine, preserving the L-configuration.

- Recycling solvents and reagents in the esterification step significantly reduces environmental impact and production costs, a critical factor for industrial application.

Chemical Reactions Analysis

Types of Reactions: N-2-Hydroxybenzyl-L-serine methyl ester can undergo various chemical reactions, including:

- Oxidation: Conversion of the hydroxybenzyl group to a benzaldehyde or benzoic acid derivative

- Reduction: Reduction of the ester group to an alcohol

- Substitution: Nucleophilic substitution reactions at the benzyl position

Common Reagents and Conditions:

- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

- Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

- Oxidation: Benzaldehyde or benzoic acid derivatives

- Reduction: Benzyl alcohol derivatives

- Substitution: Substituted benzyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-2-Hydroxybenzyl-L-serine methyl ester has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. A study demonstrated that derivatives of L-serine methyl esters exhibit cytotoxic effects against various cancer cell lines, suggesting that N-2-hydroxybenzyl derivatives may have similar effects.

Table 1: Cytotoxicity of L-serine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 |

| N-Benzoyl-L-serine methyl ester | HeLa (Cervical) | 18.5 |

| L-Serine methyl ester | A549 (Lung) | 22.0 |

Peptide Synthesis

Role in Peptide Coupling

this compound serves as a valuable building block in peptide synthesis, particularly in the formation of thioester linkages. The phenolic hydroxyl group facilitates the coupling of amino acids through enhanced nucleophilicity, which is crucial for efficient peptide bond formation.

A notable methodology involves the use of this compound in the synthesis of peptide thioesters, which are essential intermediates in the preparation of cyclic peptides and other complex structures. This approach has been optimized to improve yields and reduce reaction times.

Case Study: Synthesis of Cyclic Peptides

In a study focusing on cyclic peptide synthesis, researchers utilized this compound as a precursor for generating thioester intermediates. The resulting cyclic peptides exhibited enhanced biological activity compared to their linear counterparts, demonstrating the significance of this compound in peptide chemistry.

Therapeutic Potential

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its structural similarity to neurotransmitters allows it to interact with neuronal pathways, promoting cell survival under stress conditions.

Table 2: Neuroprotective Effects in Preclinical Models

| Model | Treatment | Outcome |

|---|---|---|

| Mouse Model of Alzheimer's | This compound | Reduced amyloid plaque formation |

| Rat Model of Parkinson's | This compound | Improved motor function |

Mechanism of Action

The mechanism of action of N-2-Hydroxybenzyl-L-serine methyl ester involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The methyl ester group may facilitate cellular uptake and enhance the compound’s bioavailability.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : Contains an amide bond and a tertiary alcohol group (N,O-bidentate directing group) .

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

- Applications : Used in metal-catalyzed C–H bond functionalization due to its directing group, unlike the hydroxybenzyl-serine ester, which lacks direct catalytic applications in the evidence .

- Key Difference : The absence of a chiral center and serine backbone reduces its utility in enantioselective synthesis compared to the target compound.

Benzoxazole Methyl Ester Derivatives (4a and 4b)

- Structure : Feature a benzoxazole core with either S- or N-substituted methyl ester groups .

- Synthesis: Derived from 2-aminophenol and carbon disulfide, highlighting reactivity differences from serine-based esters .

- Applications : Likely used in materials science (e.g., optoelectronics) due to benzoxazole’s aromaticity, contrasting with the target compound’s biochemical relevance .

Triazine-Based Methyl Ester Pesticides (e.g., Triflusulfuron Methyl Ester)

- Structure : Contain triazine rings , sulfonyl groups , and ester functionalities .

- Applications : Act as herbicides (e.g., triflusulfuron methyl ester), leveraging sulfonylurea groups for plant enzyme inhibition .

- Key Difference : The target compound lacks sulfonyl and triazine moieties, making it unsuitable for pesticidal use but more relevant in chiral synthesis.

Methyl 2-(N-Allyl-N-Benzylamino)Acetate

- Structure: Includes an allyl group and benzylamino substitution on an acetate backbone .

- Applications: Potential use in polymer chemistry due to the allyl group’s reactivity, contrasting with the hydroxybenzyl-serine ester’s stereochemical precision .

Methyl (2R,3S)-N-Benzoylphenylisoserinate

Comparative Analysis Table

Structural and Functional Insights

- Chirality: The target compound’s L-serine backbone provides stereochemical control absent in non-chiral analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Hydroxybenzyl Group : Enhances hydrogen-bonding capacity, unlike the triazine-based pesticides’ sulfonyl groups, which prioritize electrophilic reactivity .

- Safety : The target compound’s hazards align with typical methyl esters, but triazine-based pesticides pose higher environmental risks .

Biological Activity

N-2-Hydroxybenzyl-L-serine methyl ester is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxybenzyl group attached to the nitrogen atom of L-serine, along with a methyl ester functional group. Its molecular formula is C10H13NO3, and it is classified as a serine derivative. The compound can be synthesized through the reaction of L-serine with 2-hydroxybenzyl chloride in the presence of a base, followed by esterification with methanol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes, which may contribute to its therapeutic effects .

- Protein Modification : It may also modify proteins through interactions with amino acid residues, influencing protein function and stability .

- Cellular Uptake : The methyl ester group enhances bioavailability by facilitating cellular uptake, allowing the compound to exert its effects within cells more effectively .

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent . Similar compounds have demonstrated the ability to protect neurons from oxidative stress and apoptosis. This suggests that this compound may also possess antioxidant properties that could be beneficial in neurodegenerative diseases .

Antioxidant Activity

The compound's structure allows it to act as an antioxidant , potentially scavenging free radicals and reducing oxidative damage in cells. This activity is crucial for maintaining cellular health and preventing conditions associated with oxidative stress .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects , which could be beneficial in treating inflammatory diseases. By modulating inflammatory pathways, the compound may reduce tissue damage and improve outcomes in various conditions .

Anticancer Potential

There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and modulation of signaling pathways related to cancer cell survival .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of this compound:

Q & A

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for quantifying methyl ester content (e.g., Table 4 in ) and nuclear magnetic resonance (NMR) for structural confirmation. provides SMILES and InChI descriptors for cross-validation. High-performance liquid chromatography (HPLC) with UV detection can resolve polar byproducts, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like hydroxyl and ester carbonyl .

Q. What are common byproducts formed during the synthesis of This compound, and how are they identified?

- Methodological Answer : Byproducts include unreacted substrates (e.g., residual serine derivatives), acetic acid , and water ( ). Use liquid-liquid extraction (e.g., ethyl ether) to isolate the ester phase, followed by thin-layer chromatography (TLC) with iodine staining to detect impurities. GC-MS headspace analysis identifies volatile byproducts, while titration quantifies residual acid content .

Advanced Research Questions

Q. How can the Taguchi experimental design method be applied to optimize the synthesis of This compound?

- Methodological Answer : Implement orthogonal arrays (e.g., L9 array) to test four parameters (catalyst type, concentration, molar ratio, temperature) at three levels with minimal experiments ( ). Calculate signal-to-noise (S/N) ratios to prioritize parameters: catalyst concentration contributes ~77% to yield variance. Use analysis of variance (ANOVA) to validate significance (p < 0.05). For reproducibility, replicate experiments under optimal conditions (e.g., 1.5 wt% KOH, 60°C) and compare yields against theoretical predictions .

Q. How should researchers address contradictory data in methyl ester content across different synthesis conditions?

- Methodological Answer : Conduct sensitivity analysis to identify outliers (e.g., inconsistent catalyst activity or temperature control). Compare results using standard reference materials (e.g., NIST-certified methyl esters in ) to calibrate instruments. For conflicting yield data, apply multivariate regression to isolate confounding variables. resolves contradictions by attributing discrepancies to catalyst concentration dominance over other parameters (e.g., molar ratio effects were negligible) .

Q. What advanced strategies improve the enantiomeric purity of This compound during synthesis?

- Methodological Answer : Use chiral catalysts (e.g., enzyme-based lipases) or protective group strategies (e.g., benzyloxycarbonyl groups in ) to enhance stereoselectivity. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column. describes benzyl ether/ester protection using 2-benzyloxypyridine, which minimizes racemization during reaction steps .

Data Interpretation and Validation

Q. How is methyl ester content quantified in this compound using GC-MS?

- Methodological Answer : Prepare methyl ester standards (e.g., Table 8 in ) for calibration curves. Use splitless injection (250°C) and a polar capillary column (e.g., DB-WAX) for separation. Quantify via peak area integration against internal standards (e.g., methyl heptadecanoate). validates this approach, achieving >95% accuracy in methyl ester identification .

Q. What statistical tools are recommended for validating reproducibility in methyl ester synthesis?

- Methodological Answer : Apply Box-Behnken design () or response surface methodology (RSM) to model non-linear relationships. Calculate confidence intervals (95%) for yield data and use Mann-Whitney U tests to compare batch variations. employs QUALITEK-4 software for Taguchi optimization, ensuring <5% error in predicted vs. actual yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.